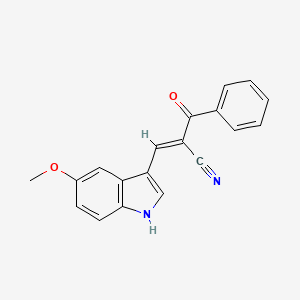![molecular formula C11H19N3 B13074300 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is an organic compound that features a cyclohexane ring substituted with a methyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Formation of the 4-methylcyclohexylmethyl intermediate: This can be achieved through the alkylation of cyclohexane with methyl iodide in the presence of a strong base such as sodium hydride.
Coupling with imidazole: The intermediate is then reacted with imidazole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
1-methylcyclohexylmethyl-imidazole: Similar structure but lacks the 4-methyl group on the cyclohexane ring.
4-methylcyclohexylmethyl-pyridine: Contains a pyridine ring instead of an imidazole ring.
1-ethyl-4-methylcyclohexane: Similar cyclohexane structure but with different substituents.
Uniqueness: 1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine is unique due to the specific combination of the cyclohexane ring with a methyl group and an imidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
1-[(4-methylcyclohexyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C11H19N3/c1-9-2-4-10(5-3-9)8-14-7-6-13-11(14)12/h6-7,9-10H,2-5,8H2,1H3,(H2,12,13) |
Clave InChI |
VFVBKKQMLMGBFH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)CN2C=CN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


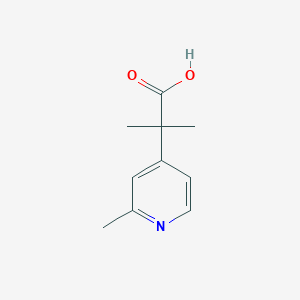
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
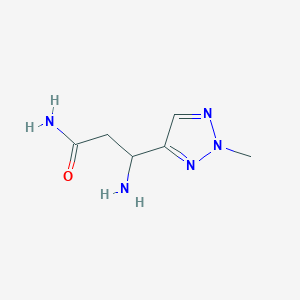
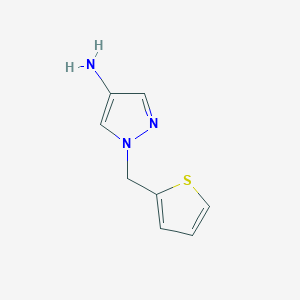
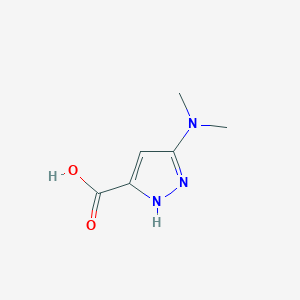
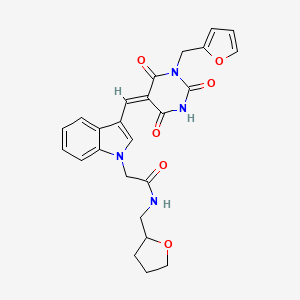

![(E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide](/img/structure/B13074256.png)

![3-(Pentafluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13074261.png)
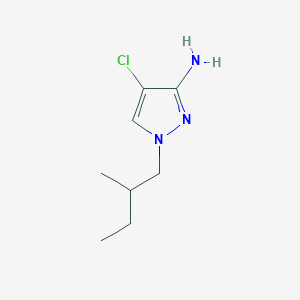
![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)
![4-Chloro-3-(1h-thieno[3,4-d]imidazol-2-yl)aniline](/img/structure/B13074274.png)
